molecular formula C12H19N3O2S2 B11184787 (5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11184787
M. Wt: 301.4 g/mol
InChI Key: HGOQKAPRYTXBEK-UHFFFAOYSA-N
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Description

(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholine moiety, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminothiazolidin-4-one with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19N3O2S2

Molecular Weight

301.4 g/mol

IUPAC Name

3-ethyl-4-hydroxy-5-(2-morpholin-4-ylethyliminomethyl)-1,3-thiazole-2-thione

InChI

InChI=1S/C12H19N3O2S2/c1-2-15-11(16)10(19-12(15)18)9-13-3-4-14-5-7-17-8-6-14/h9,16H,2-8H2,1H3

InChI Key

HGOQKAPRYTXBEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C=NCCN2CCOCC2)O

Origin of Product

United States

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